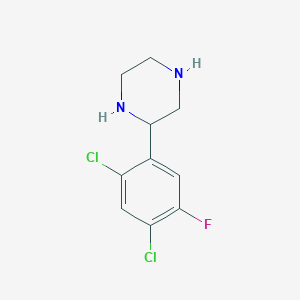

2-(2,4-Dichloro-5-fluorophenyl)piperazine

Description

Properties

IUPAC Name |

2-(2,4-dichloro-5-fluorophenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Cl2FN2/c11-7-4-8(12)9(13)3-6(7)10-5-14-1-2-15-10/h3-4,10,14-15H,1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXYATDLPBMRWFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CN1)C2=CC(=C(C=C2Cl)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Cl2FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50661685 | |

| Record name | 2-(2,4-Dichloro-5-fluorophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50661685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914348-92-8 | |

| Record name | 2-(2,4-Dichloro-5-fluorophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50661685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 2-(2,4-dichloro-5-fluorophenyl)piperazine

Introduction: The Significance of Fluorinated Phenylpiperazines in Modern Drug Discovery

The piperazine moiety is a cornerstone in medicinal chemistry, recognized for its prevalence in a vast array of therapeutic agents.[1][2] Its unique physicochemical properties, including its ability to modulate aqueous solubility and its basic nature, make it a valuable scaffold for optimizing pharmacokinetic profiles.[1] When incorporated into a molecule, the piperazine ring can serve as a linker or a pharmacophore, profoundly influencing the compound's interaction with biological targets.[1][2]

The introduction of fluorine and chlorine atoms onto the phenyl ring of a phenylpiperazine derivative, as in the case of 2-(2,4-dichloro-5-fluorophenyl)piperazine, can further enhance its pharmacological properties. Halogenation is a well-established strategy in drug design to modulate metabolic stability, receptor binding affinity, and lipophilicity. The specific substitution pattern of dichlorination and fluorination on the phenyl ring can lead to unique electronic and steric properties, potentially resulting in novel and highly selective biological activities. Such compounds are often investigated as intermediates for the synthesis of complex drug candidates, including kinase inhibitors and central nervous system agents.[1][3][4]

This in-depth technical guide provides a comprehensive overview of a proposed synthetic route and detailed characterization of this compound, offering valuable insights for researchers and professionals engaged in drug development and medicinal chemistry.

Proposed Synthesis of this compound

The synthesis of N-arylpiperazines is a well-trodden path in organic chemistry, with several robust methods available.[1][5] For the synthesis of this compound, a nucleophilic aromatic substitution (SNAr) reaction is a logical and efficient approach. This strategy leverages the electron-withdrawing nature of the chlorine and fluorine substituents on the aromatic ring, which activates the ring towards nucleophilic attack by piperazine.

An alternative, and often higher-yielding, approach is the Palladium-catalyzed Buchwald-Hartwig amination.[1][6] This cross-coupling reaction is renowned for its broad substrate scope and functional group tolerance.

Synthetic Workflow Overview

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Method 1: Nucleophilic Aromatic Substitution (SNAr)

This protocol is based on established procedures for the synthesis of similar N-arylpiperazines.[7]

Materials:

| Reagent/Solvent | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |

| 1,2,4-Trichloro-5-fluorobenzene | 1593-77-7 | C₆H₂Cl₃F | 199.44 |

| Piperazine | 110-85-0 | C₄H₁₀N₂ | 86.14 |

| N,N-Dimethylformamide (DMF) | 68-12-2 | C₃H₇NO | 73.09 |

| Potassium Carbonate (K₂CO₃) | 584-08-7 | K₂CO₃ | 138.21 |

| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 |

| Saturated Sodium Bicarbonate Solution | N/A | NaHCO₃ (aq) | N/A |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | MgSO₄ | 120.37 |

| Silica Gel (for column chromatography) | 7631-86-9 | SiO₂ | 60.08 |

| Hexane | 110-54-3 | C₆H₁₄ | 86.18 |

| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 |

Procedure:

-

To a stirred solution of 1,2,4-trichloro-5-fluorobenzene (1.0 eq) in N,N-dimethylformamide (DMF), add piperazine (2.5 eq) and potassium carbonate (3.0 eq).

-

Heat the reaction mixture to 110 °C and stir for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford this compound.

Method 2: Buchwald-Hartwig Amination

This protocol is adapted from established methods for palladium-catalyzed N-arylation.[1][6]

Materials:

| Reagent/Solvent | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |

| 1-Bromo-2,4-dichloro-5-fluorobenzene | 156425-07-9 | C₆H₂BrCl₂F | 243.89 |

| Piperazine | 110-85-0 | C₄H₁₀N₂ | 86.14 |

| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 51364-51-3 | C₅₁H₄₂O₃Pd₂ | 915.72 |

| 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) | 564483-18-7 | C₃₉H₅₃P | 548.81 |

| Sodium tert-butoxide (NaOtBu) | 865-48-5 | C₄H₉NaO | 96.10 |

| Toluene | 108-88-3 | C₇H₈ | 92.14 |

| Diethyl Ether | 60-29-7 | C₄H₁₀O | 74.12 |

| Saturated Ammonium Chloride Solution | N/A | NH₄Cl (aq) | N/A |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | Na₂SO₄ | 142.04 |

| Silica Gel (for column chromatography) | 7631-86-9 | SiO₂ | 60.08 |

| Hexane | 110-54-3 | C₆H₁₄ | 86.18 |

| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 |

Procedure:

-

In a glovebox, add 1-bromo-2,4-dichloro-5-fluorobenzene (1.0 eq), piperazine (1.2 eq), Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and sodium tert-butoxide (1.4 eq) to an oven-dried flask.

-

Add anhydrous toluene to the flask.

-

Seal the flask and heat the reaction mixture to 100 °C for 12-24 hours, monitoring by TLC or HPLC.

-

After completion, cool the reaction to room temperature and quench with saturated ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate.

Characterization of this compound

A thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compound. The following techniques are recommended.

Characterization Workflow

Caption: Comprehensive characterization workflow for the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra should be acquired.

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on the piperazine ring and the aromatic proton. The chemical shifts and coupling patterns will provide information about the connectivity of the atoms. The piperazine protons will likely appear as multiplets in the aliphatic region (δ 2.5-3.5 ppm).[8][9][10] The aromatic proton will appear as a doublet in the aromatic region (δ 7.0-7.5 ppm), with coupling to the fluorine atom.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons will be influenced by the electron-withdrawing effects of the chlorine and fluorine atoms. The piperazine carbons will appear in the aliphatic region (δ 40-55 ppm).[10][11]

-

¹⁹F NMR: The fluorine NMR spectrum will show a singlet corresponding to the single fluorine atom on the phenyl ring. The chemical shift will be characteristic of a fluorine atom attached to an aromatic ring.[12]

Expected NMR Data Summary:

| Nucleus | Expected Chemical Shift Range (ppm) | Expected Multiplicity |

| ¹H | 2.5 - 3.5 (piperazine CH₂) | Multiplets |

| 7.0 - 7.5 (aromatic CH) | Doublet (due to F) | |

| ¹³C | 40 - 55 (piperazine CH₂) | - |

| 110 - 160 (aromatic C) | - | |

| ¹⁹F | -110 to -130 (aromatic F) | Singlet |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

-

Expected Molecular Ion Peak (M+): For C₁₀H₁₁Cl₂FN₂, the expected monoisotopic mass is approximately 248.0287 g/mol . The mass spectrum will also show characteristic isotopic patterns due to the presence of two chlorine atoms.[13][14]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule.

-

Expected Characteristic Peaks:

-

N-H stretching (secondary amine in piperazine): ~3300-3500 cm⁻¹

-

C-H stretching (aromatic and aliphatic): ~2850-3100 cm⁻¹

-

C=C stretching (aromatic ring): ~1450-1600 cm⁻¹

-

C-N stretching: ~1250-1350 cm⁻¹

-

C-F stretching: ~1100-1200 cm⁻¹

-

C-Cl stretching: ~600-800 cm⁻¹

-

Purity Analysis: HPLC and GC-MS

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are essential for determining the purity of the final compound.[15][16][17]

-

HPLC: A suitable HPLC method should be developed using a C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with or without a modifier like formic acid or trifluoroacetic acid). The purity can be determined by the area percentage of the main peak.

-

GC-MS: GC-MS can also be used to assess purity and identify any volatile impurities. The mass spectrum obtained from the GC-MS can be compared with the data from direct infusion mass spectrometry.[15]

Discussion and Conclusion

The synthesis of this compound can be effectively achieved through established synthetic methodologies such as nucleophilic aromatic substitution or Buchwald-Hartwig amination. The choice of method may depend on the availability of starting materials, desired scale, and optimization of reaction conditions. A comprehensive characterization using a suite of spectroscopic and analytical techniques is crucial to unequivocally confirm the structure and purity of the final product.

This technical guide provides a robust framework for researchers and drug development professionals to synthesize and characterize this valuable fluorinated phenylpiperazine intermediate. The detailed protocols and expected analytical data serve as a practical resource for the successful execution of these procedures in a laboratory setting. The availability of well-characterized this compound will undoubtedly facilitate the discovery and development of novel therapeutic agents.

References

- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and biological characterization of alpha-(4-fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazinebutanol and analogues as potential atypical antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Piperazine synthesis [organic-chemistry.org]

- 6. Synthesis of piperazine-based fluorinated fibroblast activation protein inhibitors for the development of a novel 18F-labeled PET imaging probe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. 1-(2-FLUOROPHENYL)PIPERAZINE HYDROCHLORIDE(1011-16-1) 1H NMR spectrum [chemicalbook.com]

- 9. Piperazine(110-85-0) 1H NMR [m.chemicalbook.com]

- 10. scispace.com [scispace.com]

- 11. 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione [mdpi.com]

- 12. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. New designer drug 1-(3-trifluoromethylphenyl) piperazine (TFMPP): gas chromatography/mass spectrometry and liquid chromatography/mass spectrometry studies on its phase I and II metabolism and on its toxicological detection in rat urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Item - The synthesis, analysis and characterisation of piperazine based drugs - Anglia Ruskin Research Online (ARRO) - Figshare [aru.figshare.com]

- 16. Simultaneous determination of N-benzylpiperazine and 1-(3-trifluoromethylphenyl)piperazine in rat plasma by HPLC-fluorescence detection and its application to monitoring of these drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. [Determination of (trans)-1-[bis(4-fluorophenyl)methyl]-4-(3-phenyl-2-propenyl) piperazine dihydrochloride with HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Potential of Dichlorofluorophenyl Piperazine Derivatives: A Technical Guide to Unraveling Their Biological Activity

Foreword: Charting the Unexplored Terrain of Poly-halogenated Phenylpiperazines

To our fellow researchers, scientists, and pioneers in drug development, we present this in-depth technical guide on the potential biological activity of dichlorofluorophenyl piperazine derivatives. The piperazine moiety, a six-membered heterocycle with two opposing nitrogen atoms, is a cornerstone in medicinal chemistry, gracing the structures of numerous approved drugs for a spectrum of central nervous system (CNS) disorders.[1][2] Its remarkable versatility allows for structural modifications that can fine-tune pharmacological activity.[3][4] This guide delves into the intriguing subclass of phenylpiperazines bearing a dichlorofluoro-substitution on the phenyl ring.

While direct, extensive research on dichlorofluorophenyl piperazine derivatives remains nascent, this guide will build upon the robust foundation of knowledge surrounding their close structural cousins: the dichlorophenyl piperazines. By understanding the well-documented activities of these analogs, primarily as potent modulators of dopaminergic and serotonergic systems, and by overlaying the known effects of fluorine substitution on pharmacokinetic and pharmacodynamic properties, we can construct a predictive framework to guide future research and development in this promising chemical space. This document will serve as a technical resource, providing not only a synthesis of current understanding but also detailed experimental protocols to empower your own investigations into this compelling class of compounds.

I. The Core Scaffold: Understanding the Pharmacological Significance of Phenylpiperazines

The N-arylpiperazine framework is a privileged scaffold in CNS drug discovery, largely due to its interaction with key neurotransmitter receptors.[1] The piperazine ring itself, with its two nitrogen atoms, offers a unique combination of structural rigidity and the capacity for hydrogen bonding, contributing to favorable pharmacokinetic profiles and target affinity.[3] The nature and position of substituents on the phenyl ring dramatically influence the compound's affinity and selectivity for various receptors, thereby shaping its overall biological activity.[5]

The Influence of Dichloro-Substitution: A Gateway to Dopamine and Serotonin Receptor Modulation

The presence of two chlorine atoms on the phenyl ring has been a successful strategy in the development of potent ligands for dopamine and serotonin receptors. For instance, derivatives of 1-(2,3-dichlorophenyl)piperazine have been extensively studied as high-affinity ligands for the dopamine D2 and D3 receptors.[5][6][7] These receptors are critical targets for antipsychotic medications used in the treatment of schizophrenia and other psychotic disorders.[8][9]

Similarly, dichlorophenyl piperazine derivatives have demonstrated significant affinity for serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes.[10] These receptors are implicated in the pathophysiology of depression and anxiety, making their modulation a key strategy for developing novel antidepressant and anxiolytic agents.[10][11]

The Fluorine Factor: Enhancing "Drug-Likeness"

The introduction of a fluorine atom to a drug candidate is a common tactic in medicinal chemistry to enhance metabolic stability, improve blood-brain barrier penetration, and modulate receptor binding affinity. While specific data on dichlorofluorophenyl piperazines is scarce, the general principles of fluorine substitution suggest that adding a fluorine atom to the dichlorophenyl scaffold could further refine the pharmacological profile of these derivatives.

II. Unveiling the Biological Activity: Key Therapeutic Areas and Mechanisms of Action

Based on the activities of structurally related compounds, dichlorofluorophenyl piperazine derivatives are anticipated to exhibit significant potential in the following therapeutic areas:

Antipsychotic Activity: Targeting the Dopaminergic System

The primary mechanism of action for many antipsychotic drugs is the blockade of dopamine D2 receptors in the mesolimbic pathway of the brain.[8][12] Given that (2,3-dichlorophenyl)piperazine derivatives are known to be potent D2 and D3 receptor ligands, it is highly probable that dichlorofluorophenyl analogs will retain this activity.[5][6]

The potential for biased agonism at D2 receptors, as seen with some 2,3-dichlorophenyl piperazine derivatives, is a particularly exciting avenue of investigation.[5] Biased agonists selectively activate certain downstream signaling pathways over others, which could lead to antipsychotics with improved side-effect profiles, particularly a reduction in extrapyramidal symptoms.[5]

Signaling Pathway: Dopamine D2 Receptor Antagonism

Caption: Dopamine D2 Receptor Antagonism Pathway.

Antidepressant and Anxiolytic Activity: Modulating the Serotonergic System

The serotonergic system is a primary target for antidepressant and anxiolytic medications.[10][11] Arylpiperazine derivatives are well-known for their interactions with 5-HT1A and 5-HT2A receptors.[5][13] Specifically, some dichlorophenyl piperazine derivatives have been synthesized and evaluated as 5-HT1A receptor ligands, a key target for anxiolytic and antidepressant drugs.[10]

Agonism or partial agonism at presynaptic 5-HT1A autoreceptors can enhance serotonin release, while postsynaptic 5-HT1A receptor activation is also believed to contribute to therapeutic effects.[13] Conversely, antagonism of 5-HT2A receptors is a mechanism shared by several atypical antipsychotics that also possess antidepressant properties. It is plausible that dichlorofluorophenyl piperazine derivatives could be designed to have a specific profile of activity at these receptors, potentially leading to novel treatments for mood and anxiety disorders.[14][15][16][17][18]

Signaling Pathway: Serotonin 5-HT1A Receptor Agonism

Caption: Serotonin 5-HT1A Receptor Signaling Pathway.

III. Experimental Protocols for Biological Evaluation

To rigorously assess the potential biological activities of novel dichlorofluorophenyl piperazine derivatives, a series of well-established in vitro and in vivo assays are essential.

A. In Vitro Assays

Objective: To determine the binding affinity (Ki) of the test compounds for specific dopamine (D2, D3) and serotonin (5-HT1A, 5-HT2A) receptors.

Methodology:

-

Membrane Preparation: Prepare cell membrane homogenates from cell lines stably expressing the human recombinant receptor of interest (e.g., CHO or HEK293 cells).

-

Incubation: In a 96-well plate, incubate the cell membranes with a specific radioligand (e.g., [3H]-Spiperone for D2 receptors, [3H]-8-OH-DPAT for 5-HT1A receptors) and varying concentrations of the test compound.

-

Separation: After incubation, rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) and calculate the Ki value using the Cheng-Prusoff equation.

Objective: To determine the functional activity (agonist, antagonist, or inverse agonist) of the test compounds at G-protein coupled receptors (GPCRs) like D2 and 5-HT1A receptors, which are coupled to the inhibition of adenylyl cyclase.

Methodology:

-

Cell Culture: Culture cells expressing the receptor of interest.

-

Compound Treatment: Treat the cells with the test compound, often in the presence of forskolin (an adenylyl cyclase activator).

-

cAMP Measurement: After a specified incubation time, lyse the cells and measure the intracellular cyclic adenosine monophosphate (cAMP) levels using a commercially available kit (e.g., ELISA-based or fluorescence-based).

-

Data Analysis: Plot the cAMP concentration against the test compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists) values.

Experimental Workflow: In Vitro Assays

Caption: Workflow for In Vitro Evaluation.

B. In Vivo Models

For promising compounds identified in vitro, evaluation in animal models is crucial to assess their potential therapeutic effects.

-

Prepulse Inhibition (PPI) of the Startle Reflex: A measure of sensorimotor gating, which is deficient in schizophrenic patients. Antipsychotic drugs can restore PPI deficits.

-

Amphetamine- or Phencyclidine (PCP)-Induced Hyperlocomotion: These models mimic the positive symptoms of schizophrenia. Effective antipsychotics reduce this hyperlocomotion.

-

Forced Swim Test (FST): A widely used model to screen for antidepressant activity.[19] Antidepressant compounds reduce the immobility time of rodents when placed in an inescapable cylinder of water.

-

Tail Suspension Test (TST): Similar to the FST, this test measures the immobility of mice when suspended by their tails.[19]

-

Elevated Plus Maze (EPM): This test is based on the natural aversion of rodents to open and elevated spaces.[17] Anxiolytic compounds increase the time spent in and the number of entries into the open arms of the maze.

-

Light-Dark Box Test: This model is based on the conflict between the innate aversion of rodents to brightly illuminated areas and their desire to explore a novel environment.[17] Anxiolytic drugs increase the time spent in the light compartment.

IV. Structure-Activity Relationship (SAR) and Future Directions

Systematic modification of the dichlorofluorophenyl piperazine scaffold will be key to optimizing its biological activity.[3][20] Key areas for SAR exploration include:

-

Position of the Halogen Atoms: The relative positions of the two chlorine atoms and the fluorine atom on the phenyl ring will significantly impact receptor binding and selectivity.[4]

-

Substitution on the Second Piperazine Nitrogen: The nature of the substituent on the other nitrogen of the piperazine ring is crucial for modulating affinity and functional activity at target receptors.

Quantitative Data Summary

| Compound Class | Target Receptor(s) | Key In Vitro Assay | Typical Potency Range (Ki or IC50/EC50) | Potential Therapeutic Application |

| Dichlorophenyl Piperazines | Dopamine D2/D3 | Radioligand Binding | Low nanomolar | Antipsychotic |

| Dichlorophenyl Piperazines | Serotonin 5-HT1A | Radioligand Binding, cAMP Assay | Nanomolar to sub-micromolar | Anxiolytic, Antidepressant |

| Phenylpiperazines | Serotonin 5-HT2A | Radioligand Binding | Nanomolar to micromolar | Antipsychotic, Antidepressant |

V. Conclusion: A Call to Exploration

The dichlorofluorophenyl piperazine scaffold represents a largely untapped area of medicinal chemistry with significant potential for the discovery of novel CNS agents. Building on the solid foundation of research into dichlorophenyl piperazines and the established principles of fluorine chemistry, there is a clear and compelling rationale for the synthesis and evaluation of these novel derivatives. This guide provides the conceptual framework and practical methodologies to embark on this exciting journey of discovery. The insights gained from such research will undoubtedly contribute to the development of the next generation of therapeutics for a range of debilitating neurological and psychiatric disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure-activity relationships in halogenated biphenyls: unifying hypothesis for structural specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and structure-activity relationships of a new model of arylpiperazines. 2. Three-dimensional quantitative structure-activity relationships of hydantoin-phenylpiperazine derivatives with affinity for 5-HT1A and alpha 1 receptors. A comparison of CoMFA models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. drugs.com [drugs.com]

- 8. psychscenehub.com [psychscenehub.com]

- 9. derangedphysiology.com [derangedphysiology.com]

- 10. New arylpiperazine derivatives with antidepressant-like activity containing isonicotinic and picolinic nuclei: evidence for serotonergic system involvement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Piperazine, a Key Substructure for Antidepressants: Its Role in Developments and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. Synthesis and structure-activity relationships of a new model of arylpiperazines. 8. Computational simulation of ligand-receptor interaction of 5-HT(1A)R agonists with selectivity over alpha1-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A sensitive open field measure of anxiolytic drug activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Anxiolytic- and antidepressant-like effects of new phenylpiperazine derivative LQFM005 and its hydroxylated metabolite in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The anxiolytic-like activity of a novel N-cycloalkyl-N-benzoylpiperazine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Anxiolytic-like effect of 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol is mediated through the benzodiazepine and nicotinic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. rjptonline.org [rjptonline.org]

- 20. Synthesis, Computational and Pharmacological Evaluation of N-(2-benzoyl- 4-chlorophenyl)-2-(4-(Substituted Phenyl) Piperazin-1-yl) Acetamides as CNS Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

2-(2,4-Dichloro-5-fluorophenyl)piperazine: A Potential Building Block for Targeted Protein Degradation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The specific molecule 2-(2,4-dichloro-5-fluorophenyl)piperazine is not widely documented in publicly available scientific literature as a validated von Hippel-Lindau (VHL) E3 ligase ligand for protein degrader applications. Therefore, this guide will provide a comprehensive framework for its potential synthesis, characterization, and application by drawing upon established principles of medicinal chemistry, targeted protein degradation, and data from structurally related 2-arylpiperazine compounds. The protocols and insights presented herein are intended to serve as a technical roadmap for the investigation of this and similar novel building blocks.

Introduction: The Quest for Novel VHL Ligands in Targeted Protein Degradation

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable."[1][2] Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution, acting as heterobifunctional molecules that recruit a target protein of interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[1][2]

The von Hippel-Lindau (VHL) E3 ligase is one of the most successfully exploited E3 ligases in PROTAC design, owing to the availability of well-characterized, high-affinity small molecule ligands.[1][2] These ligands are crucial for the formation of a stable ternary complex (POI-PROTAC-VHL), a key step in the degradation cascade. While significant progress has been made with hydroxyproline-based VHL ligands, the exploration of novel chemotypes is essential for expanding the chemical space of VHL-recruiting PROTACs and improving their drug-like properties.

This guide focuses on the potential of the this compound core as a building block for VHL ligands. The rationale for exploring this scaffold lies in the established utility of arylpiperazines in medicinal chemistry for their favorable pharmacokinetic properties and synthetic tractability. The dichloro and fluoro substitutions on the phenyl ring offer opportunities for fine-tuning electronic and steric interactions within the VHL binding pocket, potentially influencing binding affinity and ternary complex formation.

The VHL-Mediated Protein Degradation Pathway

The canonical function of the VHL E3 ligase complex is to recognize and target the alpha subunit of hypoxia-inducible factor (HIF-1α) for degradation under normoxic conditions.[1] PROTACs co-opt this natural process by inducing proximity between VHL and a neo-substrate (the POI).

Figure 1: General mechanism of action for a VHL-based PROTAC.

Synthesis and Characterization of this compound

Proposed Synthetic Protocol:

A potential synthesis could involve the reaction of 1-bromo-2,4-dichloro-5-fluorobenzene with an excess of piperazine under palladium-catalyzed cross-coupling conditions.

Step 1: Buchwald-Hartwig Amination

-

To a solution of 1-bromo-2,4-dichloro-5-fluorobenzene (1.0 eq) and piperazine (2.0 eq) in an anhydrous, degassed solvent such as toluene or dioxane, add a palladium catalyst (e.g., Pd₂(dba)₃, 0.05 eq) and a phosphine ligand (e.g., BINAP, 0.1 eq).

-

Add a base, such as sodium tert-butoxide (2.5 eq).

-

Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford this compound.

Characterization:

The synthesized compound should be thoroughly characterized to confirm its identity and purity.

| Analytical Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic proton and the four distinct sets of piperazine protons. |

| ¹³C NMR | Resonances for the aromatic carbons, including those bearing chloro and fluoro substituents, and the piperazine carbons. |

| ¹⁹F NMR | A signal for the fluorine atom, likely showing coupling to adjacent protons. |

| Mass Spectrometry (MS) | The expected molecular ion peak corresponding to the mass of the compound. |

| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound. |

Incorporation into PROTACs and Linker Design

Once synthesized and characterized, the this compound core can be incorporated into a PROTAC molecule. This typically involves the acylation of one of the piperazine nitrogens with a linker that is subsequently coupled to a ligand for the protein of interest.

Figure 2: General workflow for the synthesis of a PROTAC.

The choice of linker is critical for PROTAC efficacy, as it influences the geometry of the ternary complex and the overall physicochemical properties of the molecule. Common linkers include polyethylene glycol (PEG) chains, alkyl chains, and more rigid structures containing piperazine or piperidine rings.[3]

Experimental Evaluation of PROTACs

A rigorous experimental cascade is necessary to validate the function of a PROTAC incorporating the novel VHL ligand.

Biophysical Assays for Ternary Complex Formation

The ability of the PROTAC to induce the formation of a stable ternary complex is a prerequisite for its degradative activity. Several biophysical techniques can be employed to characterize this complex.

-

Surface Plasmon Resonance (SPR): Provides kinetic and affinity data for binary (PROTAC-VHL, PROTAC-POI) and ternary complex formation.

-

Isothermal Titration Calorimetry (ITC): Measures the thermodynamic parameters of binding, providing insights into the driving forces of complex formation.

-

Biolayer Interferometry (BLI): An alternative to SPR for real-time monitoring of binding events.

Cellular Assays for Target Degradation

The ultimate measure of a PROTAC's efficacy is its ability to induce the degradation of the target protein in a cellular context.

-

Western Blotting: A standard method for quantifying the reduction in target protein levels following PROTAC treatment.

-

In-Cell Western/High-Content Imaging: More quantitative and higher-throughput methods for assessing protein degradation.

-

Mass Spectrometry-based Proteomics: Provides a global view of protein level changes, enabling assessment of selectivity.

Detailed Protocol: Western Blot for Protein Degradation

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a specified time course (e.g., 4, 8, 12, 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method such as the BCA or Bradford assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.

-

Immunoblotting: Block the membrane and probe with primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with the appropriate secondary antibodies.

-

Detection and Analysis: Visualize the protein bands using a chemiluminescence or fluorescence-based detection system and quantify the band intensities to determine the extent of protein degradation.

Structure-Activity Relationship (SAR) Considerations

Systematic modification of the this compound core can provide valuable insights into the SAR for VHL binding and PROTAC efficacy.

| Modification Site | Potential Impact |

| Aromatic Ring Substituents | Altering the position and nature of the halogen substituents can modulate electronic and steric interactions with the VHL binding pocket, potentially affecting binding affinity. |

| Piperazine Ring | Substitution on the piperazine ring can influence conformational rigidity and provide alternative attachment points for the linker. |

| Linker Attachment Point | The point of attachment of the linker to the VHL ligand is crucial for the correct orientation of the POI and VHL in the ternary complex. |

Advantages and Potential Limitations

Potential Advantages:

-

Novel Chemical Space: The 2-arylpiperazine scaffold represents a departure from the traditional hydroxyproline-based VHL ligands, potentially offering new intellectual property opportunities.

-

Favorable Physicochemical Properties: Piperazine-containing compounds often exhibit good solubility and metabolic stability.[3]

-

Synthetic Tractability: The synthesis of arylpiperazines is generally straightforward, allowing for the rapid generation of analogs for SAR studies.

Potential Limitations:

-

Binding Affinity: It is unknown whether the this compound core can achieve the high binding affinity for VHL that is characteristic of established ligands.

-

Ternary Complex Geometry: The geometry of the ternary complex formed with a PROTAC containing this building block may not be optimal for efficient ubiquitination of all target proteins.

-

Off-Target Effects: As with any new chemical entity, the potential for off-target binding and associated toxicities must be carefully evaluated.

Conclusion and Future Directions

The this compound scaffold represents an intriguing, yet underexplored, potential building block for the development of novel VHL-recruiting PROTACs. While specific data on its performance is lacking in the public domain, the principles of medicinal chemistry and targeted protein degradation provide a clear path for its investigation. The synthesis, characterization, and systematic evaluation of PROTACs incorporating this core will be essential to determine its true potential as a valuable tool in the ever-expanding arsenal of targeted protein degraders. Future work should focus on obtaining quantitative binding data, solving co-crystal structures with VHL, and conducting comprehensive cellular and in vivo studies to validate its utility in drug discovery.

References

- 1. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US8569498B2 - Process for the preparation of piperazine compounds and hydrochloride salts thereof - Google Patents [patents.google.com]

- 3. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to Elucidating the Mechanism of Action of Substituted Phenylpiperazines

Introduction: The Versatile Scaffold of Phenylpiperazine

The substituted phenylpiperazine moiety is a cornerstone of modern medicinal chemistry, representing a privileged scaffold in the design of centrally acting agents. Its structural motif is present in a wide array of therapeutics, including atypical antipsychotics, antidepressants, and anxiolytics.[1][2] The remarkable versatility of this chemical class stems from its ability to interact with a variety of G-protein coupled receptors (GPCRs), primarily serotonin (5-HT) and dopamine (D) receptors, which are pivotal in regulating mood, cognition, and behavior.[3][4][5]

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for systematically investigating the mechanism of action (MoA) of novel substituted phenylpiperazine-based compounds. Moving beyond a simple checklist of assays, we will delve into the causality behind experimental choices, emphasizing the integration of data to build a cohesive and robust pharmacological profile. This document is structured to guide the reader from initial target identification through to nuanced functional characterization, ensuring a self-validating and authoritative approach to discovery.

Chapter 1: Defining the Molecular Landscape: Primary Targets and Binding Affinity

The initial step in characterizing any new chemical entity is to identify its molecular targets and quantify its affinity for them. For substituted phenylpiperazines, the primary targets are almost invariably monoamine GPCRs.

Key Molecular Targets:

-

Serotonin (5-HT) Receptors: This is a large family with seven subgroups (5-HT1 to 5-HT7). Phenylpiperazines frequently show high affinity for 5-HT1A, 5-HT2A, and 5-HT2C subtypes.[3][4] For example, the antidepressant Trazodone is a potent 5-HT2A receptor antagonist.[6][7]

-

Dopamine (D) Receptors: The D2-like family (D2, D3, D4) is a critical target for antipsychotics.[8] The unique profile of Aripiprazole, for instance, is defined by its partial agonist activity at D2 receptors.[9][10][11]

Core Technique: Radioligand Binding Assays

The gold-standard for determining the affinity of a compound for a receptor is the radioligand binding assay. This technique measures the ability of a test compound to displace a radiolabeled ligand that is known to bind with high affinity and specificity to the target receptor.

Causality Behind the Choice: This assay is the foundational experiment because it directly measures the physical interaction between the compound and the receptor. The resulting data—the inhibition constant (Ki)—is a quantitative measure of binding affinity. A low Ki value indicates high affinity. This is the first and most critical piece of the puzzle; without binding, there can be no direct functional effect.

Experimental Workflow: Radioligand Binding Assay

graph "Radioligand_Binding_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

subgraph "cluster_prep" { label="Preparation"; style="filled"; color="#F1F3F4"; node [fillcolor="#FFFFFF"]; PREP1 [label="Prepare cell membranes\nexpressing target receptor"]; PREP2 [label="Select specific\nradioligand ([³H] or [¹²⁵I])"]; PREP3 [label="Prepare serial dilutions\nof test compound"]; }

subgraph "cluster_incubation" { label="Incubation"; style="filled"; color="#F1F3F4"; node [fillcolor="#FFFFFF"]; INC [label="Incubate membranes,\nradioligand, & test compound\nat equilibrium"]; }

subgraph "cluster_separation" { label="Separation & Counting"; style="filled"; color="#F1F3F4"; node [fillcolor="#FFFFFF"]; SEP [label="Separate bound from\nfree radioligand\n(via filtration)"]; COUNT [label="Quantify bound radioactivity\n(Scintillation Counting)"]; }

subgraph "cluster_analysis" { label="Data Analysis"; style="filled"; color="#F1F3F4"; node [fillcolor="#FFFFFF"]; ANA [label="Plot displacement curve\n(% Inhibition vs. [Compound])"]; CALC [label="Calculate IC₅₀ and\nconvert to Ki using\nCheng-Prusoff equation"]; }

PREP1 -> INC; PREP2 -> INC; PREP3 -> INC; INC -> SEP -> COUNT -> ANA -> CALC; }

Caption: Workflow for a typical radioligand binding assay.Detailed Protocol: Radioligand Binding Assay for 5-HT2A Receptor

-

Preparation of Membranes: Utilize membranes from CHO or HEK293 cells stably expressing the human 5-HT2A receptor.

-

Reagents:

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Radioligand: [3H]-Ketanserin (a classic 5-HT2A antagonist).

-

Non-specific binding control: A high concentration (e.g., 10 µM) of a non-radiolabeled, potent 5-HT2A antagonist like Mianserin.

-

Test Compound: Prepare a 10-point serial dilution series, typically from 10 µM down to 0.1 nM.

-

-

Assay Procedure:

-

In a 96-well plate, combine the cell membranes, [3H]-Ketanserin (at a concentration near its Kd, e.g., 0.5 nM), and varying concentrations of the test compound.

-

Incubate at room temperature for 60 minutes to reach equilibrium.

-

-

Separation: Rapidly harvest the contents of each well onto a glass fiber filtermat using a cell harvester. The filter traps the membranes with the bound radioligand, while the unbound radioligand passes through.

-

Quantification: Wash the filters with ice-cold assay buffer, dry them, and measure the radioactivity retained on each filter using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of the test compound that displaces 50% of the radioligand). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Trustworthiness and Self-Validation: A robust binding assay must include controls for total binding (radioligand + membranes), non-specific binding (radioligand + membranes + high concentration of a competing ligand), and background (wells with no membranes). The specific binding should be at least 80-90% of the total binding for the assay to be considered valid.

Building a Selectivity Profile

A compound is rarely perfectly selective. A comprehensive study requires screening the compound against a panel of relevant off-target receptors. For a phenylpiperazine, this panel should minimally include:

-

All major serotonin receptor subtypes.

-

All major dopamine receptor subtypes.

-

Adrenergic receptors (α1, α2, β).[12]

-

Histamine H1 receptor.[6]

The results are best summarized in a table for clear comparison.

Table 1: Example Receptor Binding Profile for a Hypothetical Phenylpiperazine (Compound X)

| Target | Ki (nM) |

| Dopamine D2 | 1.5 |

| Serotonin 5-HT1A | 3.2 |

| Serotonin 5-HT2A | 0.8 |

| Dopamine D3 | 15.7 |

| Serotonin 5-HT2C | 25.4 |

| Serotonin 5-HT7 | 48.0 |

| Adrenergic α1 | 95.1 |

| Histamine H1 | 210.3 |

| SERT | >1000 |

This table clearly shows that Compound X is a potent ligand for D2, 5-HT1A, and 5-HT2A receptors, with significantly lower affinity for other tested targets.

Chapter 2: Deciphering Function: From Agonism to Antagonism

High affinity does not reveal the functional consequence of binding. The compound could be an activator (agonist), a blocker (antagonist), or have no effect. Functional assays are therefore essential to determine the compound's efficacy.

The Spectrum of Functional Activity:

-

Full Agonist: Binds to the receptor and elicits the maximum possible cellular response.

-

Partial Agonist: Binds and elicits a sub-maximal response, even at saturating concentrations. Aripiprazole's "dopamine stabilization" is due to its partial agonism at D2 receptors.[10][11]

-

Antagonist (Neutral): Binds to the receptor but has no intrinsic activity. It blocks the action of endogenous agonists.

-

Inverse Agonist: Binds to the receptor and reduces its basal (constitutive) activity.

Core Techniques: Second Messenger & Reporter Assays

The choice of functional assay depends on the G-protein the receptor couples to.

Signaling Pathways for Key Phenylpiperazine Targets

digraph "GPCR_Signaling" { graph [splines=true, overlap=false, nodesep=0.5, ranksep=1.0]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

subgraph "cluster_Gi" { label="Gαi Pathway (e.g., 5-HT1A, D2)"; style="filled"; color="#F1F3F4"; node [fillcolor="#EA4335"]; Gi_Receptor [label="5-HT1A / D2 Receptor"]; Gi_Protein [label="Gαi"]; AC_Gi [label="Adenylyl Cyclase"]; cAMP_Gi [label="cAMP"]; Gi_Receptor -> Gi_Protein [label="Agonist"]; Gi_Protein -> AC_Gi [label="Inhibits"]; AC_Gi -> cAMP_Gi [label="Decreases"]; }

subgraph "cluster_Gq" { label="Gαq Pathway (e.g., 5-HT2A)"; style="filled"; color="#F1F3F4"; node [fillcolor="#34A853"]; Gq_Receptor [label="5-HT2A Receptor"]; Gq_Protein [label="Gαq"]; PLC [label="Phospholipase C"]; IP3 [label="IP₃"]; Ca [label="Ca²⁺ Release"]; Gq_Receptor -> Gq_Protein [label="Agonist"]; Gq_Protein -> PLC [label="Activates"]; PLC -> IP3; IP3 -> Ca; } }

Caption: Common GPCR signaling pathways for phenylpiperazine targets.1. cAMP Assays (for Gαi and Gαs-coupled receptors):

-

Principle: Gαi-coupled receptors (like D2 and 5-HT1A) inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). Gαs-coupled receptors do the opposite.

-

Causality Behind the Choice: This is a direct, proximal measure of G-protein activation. Assays like HTRF (Homogeneous Time-Resolved Fluorescence) or LANCE are highly sensitive and suitable for high-throughput screening.

-

Protocol Outline:

-

Culture cells expressing the target receptor (e.g., D2).

-

Pre-treat cells with the test compound at various concentrations.

-

Stimulate adenylyl cyclase with Forskolin (this creates a high basal cAMP level against which inhibition can be measured).

-

Lyse the cells and use a competitive immunoassay kit (e.g., HTRF) to measure cAMP levels.

-

Data Interpretation: An agonist will cause a dose-dependent decrease in the cAMP signal. An antagonist will have no effect on its own but will block the effect of a known agonist.

-

2. Calcium Flux Assays (for Gαq-coupled receptors):

-

Principle: Gαq-coupled receptors (like 5-HT2A) activate phospholipase C, which ultimately leads to the release of calcium (Ca²⁺) from intracellular stores.

-

Causality Behind the Choice: This assay measures a key downstream event of Gαq activation. It is readily adaptable to high-throughput formats using fluorescent calcium indicators.

-

Protocol Outline:

-

Culture cells expressing the target receptor (e.g., 5-HT2A).

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Add the test compound and immediately measure the change in fluorescence over time using a plate reader (e.g., FLIPR).

-

Data Interpretation: An agonist will cause a rapid, transient increase in fluorescence. An antagonist will produce no signal but will inhibit the fluorescence increase caused by a known agonist (like serotonin).

-

3. β-Arrestin Recruitment Assays (for Biased Agonism):

-

Principle: Upon activation, GPCRs are phosphorylated, leading to the recruitment of β-arrestin proteins, which desensitizes G-protein signaling and can initiate its own signaling cascade. Some ligands may preferentially activate one pathway over the other (G-protein vs. β-arrestin), a phenomenon known as "biased agonism."

-

Causality Behind the Choice: This assay is critical for a modern understanding of GPCR pharmacology. A compound that is a partial agonist for G-protein signaling might be a full agonist for β-arrestin recruitment, leading to a unique physiological profile.

-

Protocol Outline: Use a commercially available system, such as DiscoveRx's PathHunter or Promega's Tango, where the receptor and β-arrestin are tagged with components of a reporter enzyme. Ligand-induced recruitment brings the components together, generating a measurable signal (e.g., chemiluminescence).

Table 2: Example Functional Data for Hypothetical Compound X

| Assay | Target | Functional Response | EC50 / IC50 (nM) | Emax (% of full agonist) |

| cAMP Inhibition | D2 | Partial Agonist | 5.5 | 45% |

| cAMP Inhibition | 5-HT1A | Full Agonist | 8.1 | 98% |

| Calcium Flux | 5-HT2A | Antagonist | 2.3 (IC50) | N/A |

| β-Arrestin | D2 | Antagonist | 4.9 (IC50) | N/A |

This data paints a much clearer picture: Compound X is a G-protein biased partial agonist at D2 receptors, a full agonist at 5-HT1A receptors, and a potent antagonist at 5-HT2A receptors. This complex profile, reminiscent of drugs like aripiprazole and vortioxetine, suggests a multi-faceted mechanism of action.[9][13][14][15]

Chapter 3: Advanced Insights & In Vivo Correlation

While in vitro assays are the core of MoA studies, understanding the impact on neuronal function and whole-organism physiology is the ultimate goal.

1. Electrophysiology (Patch-Clamp):

-

Principle: This technique measures the electrical properties of individual neurons. For example, activation of Gαi-coupled 5-HT1A receptors opens G-protein-coupled inwardly-rectifying potassium (GIRK) channels, hyperpolarizing the neuron and making it less likely to fire an action potential.

-

Causality Behind the Choice: Electrophysiology provides a direct measure of how a compound's activity at a receptor translates into a change in neuronal excitability, bridging the gap between second messenger signaling and neural network function.

2. In Vivo Microdialysis:

-

Principle: A probe is inserted into a specific brain region of a freely moving animal (e.g., a rat) to measure neurotransmitter levels in the extracellular space.

-

Causality Behind the Choice: This assay demonstrates the net effect of the compound's complex pharmacology. For example, a 5-HT1A agonist and SERT inhibitor like vortioxetine is expected to significantly increase synaptic serotonin levels.[14][15] This provides crucial in vivo validation of the in vitro findings.

Conclusion: Synthesizing the Narrative

Elucidating the mechanism of action of a substituted phenylpiperazine is not a linear process but a synergistic investigation. It begins with establishing high-affinity binding to specific molecular targets. This is followed by a matrix of functional assays to define the nature of that interaction—be it agonism, antagonism, or biased signaling—across multiple G-protein and β-arrestin pathways. Finally, advanced techniques like electrophysiology and in vivo models validate these findings in a more physiologically relevant context.

By systematically applying these self-validating protocols and critically interpreting the integrated data, researchers can construct a robust and nuanced pharmacological narrative. This detailed understanding is paramount for predicting therapeutic efficacy, anticipating side effects, and ultimately, developing safer and more effective medicines for complex neuropsychiatric disorders.

References

- 1. drugs.com [drugs.com]

- 2. mdpi.com [mdpi.com]

- 3. Structure and serotonin 5-HT2C receptor activity of ortho- and meta-substituted phenylpiperazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Activity of aromatic substituted phenylpiperazines lacking affinity for dopamine binding sites in a preclinical test of antipsychotic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Trazodone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Mechanism of Action of Trazodone: a Multifunctional Drug | CNS Spectrums | Cambridge Core [cambridge.org]

- 8. mdpi.com [mdpi.com]

- 9. Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. psychscenehub.com [psychscenehub.com]

- 11. shanghaiarchivesofpsychiatry.org [shanghaiarchivesofpsychiatry.org]

- 12. Etoperidone | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 13. Mechanism of Action (MOA) | TRINTELLIX (vortioxetine) [trintellixhcp.com]

- 14. Vortioxetine (Brintellix): A New Serotonergic Antidepressant - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Vortioxetine - Wikipedia [en.wikipedia.org]

The Piperazine Scaffold: A Cornerstone in Central Nervous System Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperazine ring, a simple six-membered heterocycle containing two nitrogen atoms at opposite positions, has emerged as a powerhouse in the realm of central nervous system (CNS) drug discovery. Its remarkable versatility as a scaffold has led to the development of a multitude of blockbuster drugs targeting a wide array of neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the pivotal role of the piperazine scaffold, delving into its fundamental properties, diverse applications, and the critical experimental methodologies employed in the development of piperazine-based CNS therapeutics.

The Piperazine Advantage: A Privileged Scaffold for CNS Drug Design

The prevalence of the piperazine moiety in CNS drugs is not coincidental; it stems from a unique combination of physicochemical and structural features that render it an ideal building block for molecules targeting the brain.[1][2]

Physicochemical Properties: The two nitrogen atoms of the piperazine ring confer basicity, allowing for the formation of salts which can enhance solubility and facilitate formulation.[1] This basicity is also crucial for interactions with acidic residues within the binding pockets of many CNS receptors. Furthermore, the piperazine scaffold often contributes to a favorable CNS Multi-Parameter Optimization (MPO) score, which is predictive of desirable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties and the ability to cross the blood-brain barrier (BBB).[3]

Structural Versatility: The piperazine ring serves as a versatile linker or central scaffold that can be readily functionalized at its two nitrogen atoms.[1] This allows medicinal chemists to systematically modify the structure to fine-tune pharmacological activity, selectivity, and pharmacokinetic profiles. The conformational flexibility of the piperazine ring, which can adopt chair, boat, and twist-boat conformations, also plays a role in its ability to adapt to the diverse topographies of CNS targets.

Targeting Key Neurotransmitter Systems: The Pharmacological Versatility of Piperazine Derivatives

Piperazine-based compounds have demonstrated remarkable efficacy in modulating the activity of key neurotransmitter systems implicated in a range of CNS disorders.

The Dopaminergic System: A Focus on Antipsychotics

The dopamine D2 receptor is a primary target for antipsychotic medications. Many typical and atypical antipsychotics incorporate a piperazine ring to interact with dopamine receptors.[4] The arylpiperazine motif, in particular, is a common feature in drugs designed to modulate dopaminergic neurotransmission.

Structure-Activity Relationship (SAR) Insights:

-

Aryl Substitution: The nature and position of substituents on the aryl ring attached to the piperazine nitrogen significantly influence D2 receptor affinity and functional activity. For instance, substitution at the ortho position of the phenyl ring can be a preferred modification for enhancing D2 receptor binding.[1]

-

Linker Length: The length of the alkyl chain connecting the piperazine to another molecular fragment is critical for optimal interaction with the receptor.

-

Terminal Group: The nature of the terminal chemical group also plays a crucial role in determining the overall pharmacological profile.

Table 1: Bioactivity of Selected Piperazine-Containing Antipsychotics

| Drug | Target(s) | Kᵢ (nM) | Reference(s) |

| Aripiprazole | D₂ (partial agonist), 5-HT₁ₐ (partial agonist), 5-HT₂ₐ (antagonist) | D₂: 0.34, 5-HT₁ₐ: 1.7, 5-HT₂ₐ: 3.4 | [5] |

| Ziprasidone | D₂, 5-HT₂ₐ, 5-HT₁ₐ, 5-HT₁D, SERT, NET | D₂: 4.8, 5-HT₂ₐ: 0.4 | [5] |

| Olanzapine | D₁-D₄, 5-HT₂ₐ/₂c, M₁-M₅, H₁, α₁ | D₂: 11, 5-HT₂ₐ: 4 | [1][6] |

| Quetiapine | D₂, 5-HT₂ₐ, H₁, α₁, α₂ | D₂: 345, 5-HT₂ₐ: 26 | [7][8] |

Kᵢ values are approximate and can vary depending on the experimental conditions.

The Serotonergic System: A Hub for Antidepressants and Anxiolytics

The serotonin (5-HT) system is a major target for the treatment of depression and anxiety. Piperazine derivatives are prominent in several classes of antidepressants and anxiolytics, often acting as 5-HT receptor agonists, antagonists, or reuptake inhibitors.[9][10] The arylpiperazine scaffold is a versatile template for designing ligands that target various serotonin receptor subtypes.[5]

Structure-Activity Relationship (SAR) Insights:

-

5-HT₁ₐ Receptor Agonism: The anxiolytic action of drugs like buspirone is attributed to their partial agonist activity at 5-HT₁ₐ receptors.[5]

-

5-HT₂ₐ Receptor Antagonism: Antagonism at the 5-HT₂ₐ receptor is a key mechanism for the action of several atypical antipsychotics and some antidepressants.[5]

-

Serotonin Reuptake Inhibition: Some piperazine derivatives also exhibit inhibitory activity at the serotonin transporter (SERT), contributing to their antidepressant effects.[7]

Table 2: Bioactivity of Selected Piperazine-Containing Antidepressants and Anxiolytics

| Drug | Target(s) | Kᵢ (nM) / IC₅₀ (nM) | Reference(s) |

| Buspirone | 5-HT₁ₐ (partial agonist), D₂ (antagonist) | 5-HT₁ₐ: 10.5 | |

| Vortioxetine | SERT inhibitor, 5-HT₁ₐ agonist, 5-HT₃ antagonist | SERT: 1.6, 5-HT₁ₐ: 15, 5-HT₃: 3.7 | |

| Trazodone | 5-HT₂ₐ antagonist, SERT inhibitor, α₁ antagonist | 5-HT₂ₐ: 19, SERT: 150 | |

| Nefazodone | 5-HT₂ₐ antagonist, SERT/NET inhibitor | 5-HT₂ₐ: 26, SERT: 50, NET: 90 |

Kᵢ and IC₅₀ values are approximate and can vary depending on the experimental conditions.

The GABAergic System: Modulating Inhibitory Neurotransmission

The γ-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter system in the CNS. Some piperazine derivatives have been shown to modulate the function of GABAₐ receptors, acting as either antagonists or modulators.[11] This interaction can contribute to the overall psychoactive effects of these compounds. However, this is a less common mechanism of action for clinically approved piperazine-based CNS drugs compared to their effects on dopaminergic and serotonergic systems.

Experimental Protocols for the Development of Piperazine-Based CNS Drugs

The discovery and development of novel piperazine-containing CNS drugs rely on a series of well-defined experimental procedures, from chemical synthesis to in vitro and in vivo evaluation.

Chemical Synthesis: Building the Piperazine Core

The synthesis of arylpiperazine derivatives often involves a multi-step process. A general and widely used method is the nucleophilic substitution reaction between an appropriate arylpiperazine and an alkyl halide.

Detailed Protocol: Synthesis of a Generic Arylpiperazine Derivative

Step 1: N-Arylation of Piperazine

-

To a solution of piperazine (1.0 eq) in a suitable solvent (e.g., toluene, DMF), add an aryl halide (e.g., 1-fluoro-2-nitrobenzene) (1.1 eq) and a base (e.g., K₂CO₃, Et₃N) (2.0 eq).

-

Heat the reaction mixture at reflux for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture, filter to remove inorganic salts, and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the N-arylpiperazine.

Step 2: Alkylation of N-Arylpiperazine

-

Dissolve the N-arylpiperazine (1.0 eq) in an appropriate solvent (e.g., acetonitrile, DMF).

-

Add a suitable alkylating agent (e.g., 1-bromo-4-chlorobutane) (1.2 eq) and a base (e.g., K₂CO₃) (2.0 eq).

-

Stir the reaction mixture at room temperature or elevated temperature until the starting material is consumed (monitored by TLC).

-

Work up the reaction by adding water and extracting with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the final product by column chromatography or recrystallization.

Diagram: General Synthetic Pathway for Arylpiperazine Derivatives

Caption: General synthetic route to arylpiperazine derivatives.

In Vitro Evaluation: Assessing Target Engagement and Functional Activity

Radioligand Binding Assays: These assays are the gold standard for determining the affinity of a compound for a specific receptor.[12]

Step-by-Step Protocol: 5-HT₂ₐ Receptor Radioligand Binding Assay

-

Membrane Preparation: Homogenize rat frontal cortex tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to obtain a crude membrane pellet. Resuspend the pellet in fresh buffer.

-

Assay Setup: In a 96-well plate, add the membrane preparation, a radioligand (e.g., [³H]ketanserin), and varying concentrations of the test compound.

-

Incubation: Incubate the plate at a specific temperature (e.g., 37°C) for a defined period (e.g., 30 minutes) to allow for binding equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filtermats in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and calculate the Kᵢ (inhibitory constant) using the Cheng-Prusoff equation.[13][14]

Functional Assays: These assays measure the biological response elicited by the compound upon binding to its target, determining whether it acts as an agonist, antagonist, or inverse agonist.

In Vivo Evaluation: Assessing Efficacy and Safety in Animal Models

Behavioral Models for Antipsychotic Activity:

-

Amphetamine-Induced Hyperlocomotion: This model assesses the ability of a compound to block the stimulant effects of amphetamine, which are mediated by dopamine release.[15]

-

Prepulse Inhibition (PPI) of the Acoustic Startle Reflex: PPI is a measure of sensorimotor gating, which is deficient in schizophrenic patients. Atypical antipsychotics are known to restore PPI deficits.

Behavioral Models for Antidepressant and Anxiolytic Activity:

-

Forced Swim Test (FST): This is a common screening test for antidepressant activity, where a reduction in immobility time is indicative of an antidepressant-like effect.[16]

-

Elevated Plus Maze (EPM): This test is used to assess anxiolytic activity. An increase in the time spent in the open arms of the maze suggests an anxiolytic effect.

Pharmacokinetics and ADMET Profile of Piperazine-Containing CNS Drugs

A favorable pharmacokinetic profile is crucial for a CNS drug to be effective. This includes efficient absorption, distribution across the blood-brain barrier, appropriate metabolism, and a suitable elimination half-life.

Table 3: Pharmacokinetic Parameters of Selected Piperazine-Containing CNS Drugs

| Drug | Bioavailability (%) | Protein Binding (%) | Half-life (h) | Metabolism | Reference(s) |

| Aripiprazole | 87 | >99 | 75 | CYP3A4, CYP2D6 | |

| Ziprasidone | 60 (with food) | >99 | 7 | Aldehyde oxidase, CYP3A4 | |

| Olanzapine | ~60 | 93 | 21-54 | CYP1A2, UGT1A4 | [6][15] |

| Quetiapine | 9 | 83 | 6-7 | CYP3A4 | [7][8] |

| Buspirone | ~4 | 95 | 2-3 | CYP3A4 | [17] |

Pharmacokinetic parameters can vary between individuals.

Diagram: Key ADMET Considerations for Piperazine-Based CNS Drugs

Caption: Critical ADMET factors for CNS drug candidates.

Challenges and Future Directions

Despite the remarkable success of the piperazine scaffold, its use in CNS drug discovery is not without challenges.

Challenges:

-

Off-Target Effects: The inherent promiscuity of some piperazine derivatives can lead to binding at multiple receptors, resulting in undesirable side effects.[18]

-

Metabolic Liabilities: The piperazine ring can be susceptible to metabolism by cytochrome P450 enzymes, which can lead to the formation of active or toxic metabolites.

-

Toxicity: Certain piperazine derivatives have been associated with hepatotoxicity and cardiotoxicity.[19]

Future Directions:

-

Novel Design Strategies: The development of more selective ligands through structure-based drug design and the use of computational modeling will be crucial. This includes the exploration of bioisosteric replacements for the piperazine ring to improve ADMET properties.[16][20]

-

Multi-Target-Directed Ligands (MTDLs): The design of single molecules that can modulate multiple targets simultaneously holds promise for the treatment of complex multifactorial CNS disorders like Alzheimer's disease.[21][22]

-

Targeting the Blood-Brain Barrier: The role of the piperazine scaffold in modulating BBB permeability is an area of active research, with the potential to design drugs with improved brain penetration.[11]

Conclusion

The piperazine scaffold has undeniably earned its status as a "privileged" structure in CNS drug discovery. Its unique combination of physicochemical properties and synthetic tractability has enabled the development of life-changing medications for millions of patients suffering from a wide range of neurological and psychiatric conditions. As our understanding of the complexities of the CNS deepens, the versatile piperazine ring, through innovative design strategies and a thorough understanding of its structure-activity relationships, will undoubtedly continue to be a cornerstone of neuropharmacology for years to come.

References

- 1. Olanzapine Pharmacokinetics: A Clinical Review of Current Insights and Remaining Questions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design and synthesis of piperazine derivatives as a novel class of γ-secretase modulators that selectively lower Aβ₄₂ production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Buspirone synthesis - chemicalbook [chemicalbook.com]

- 5. omicsonline.org [omicsonline.org]

- 6. [Olanzapine: pharmacology, pharmacokinetics and therapeutic drug monitoring] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Clinical pharmacokinetics of quetiapine: an atypical antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. psychiatrist.com [psychiatrist.com]

- 9. Clinical Pharmacokinetics of Quetiapine | Semantic Scholar [semanticscholar.org]

- 10. WO2003070246A1 - Controlled synthesis of ziprasidone and compositions thereof - Google Patents [patents.google.com]

- 11. In vitro blood-brain barrier permeability predictions for GABAA receptor modulating piperine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. HU217129B - Process for the preparation of buspiron as therapeutical active ingredient of high purity - Google Patents [patents.google.com]

- 13. CN103787965A - New synthesis method of aripiprazole - Google Patents [patents.google.com]

- 14. Process for the preparation of ziprasidone - Patent 1975169 [data.epo.org]

- 15. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 16. Piperazine bioisosteres | News | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 17. benchchem.com [benchchem.com]

- 18. Current awareness of piperazines: pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Hepatotoxicity of piperazine designer drugs: up-regulation of key enzymes of cholesterol and lipid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. researchgate.net [researchgate.net]

- 22. New piperazine multi-effect drugs prevent neurofibrillary degeneration and amyloid deposition, and preserve memory in animal models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

initial toxicity assessment of 2-(2,4-dichloro-5-fluorophenyl)piperazine

An Initial Toxicity Assessment Strategy for 2-(2,4-dichloro-5-fluorophenyl)piperazine: A Technical Guide

Abstract

The journey of a novel chemical entity (NCE) from discovery to clinical application is contingent upon a rigorous evaluation of its safety profile. This technical guide outlines a comprehensive, tiered strategy for the , an NCE featuring a dihalogenated phenyl group and a piperazine scaffold common in centrally acting agents. The proposed workflow emphasizes a progressive, data-driven approach, beginning with in silico predictions to identify potential liabilities, followed by a core battery of in vitro assays to provide empirical evidence, and culminating in a preliminary in vivo study to understand systemic effects. This guide is designed for researchers, toxicologists, and drug development professionals, providing not only detailed protocols but also the scientific rationale behind each experimental choice. By integrating computational toxicology with established in vitro and in vivo methods, this framework aims to facilitate efficient, ethical, and regulatory-compliant safety assessment, enabling informed go/no-go decisions early in the development pipeline.

Introduction

The compound this compound represents a novel molecular structure with potential pharmacological activity, likely targeting the central nervous system, given the prevalence of the piperazine moiety in neuroactive drugs. Its halogenated phenyl ring suggests metabolic stability but also raises flags for potential toxicities, including off-target effects and metabolic activation. A thorough and early assessment of its toxicological profile is therefore not just a regulatory requirement but a critical step to de-risk its development.[1]

This guide presents a phased, integrated strategy for the initial toxicological workup of this NCE. The core principle is to build a comprehensive safety profile in a stepwise manner, using modern toxicological tools to maximize data quality while adhering to the "3Rs" principle (Replacement, Reduction, and Refinement) of animal testing. We will proceed from computational modeling to cell-based assays and finally to a limited, targeted animal study, with each stage informing the design and necessity of the next.

Pre-Assessment and In Silico Toxicological Prediction

Before any resource-intensive laboratory work commences, a significant amount of information can be gleaned from the molecule's structure alone. This initial phase focuses on computational prediction to identify potential hazards and guide subsequent experimental testing.

Rationale for In Silico First Approach

In silico toxicology uses computer-based models to predict the potential toxicity of chemicals based on their structure and physicochemical properties.[2] This approach is invaluable in early development for its ability to rapidly and cost-effectively screen for a wide range of toxicological endpoints, allowing for early prioritization or deprioritization of candidates without the need for animal testing.[3] Models like Quantitative Structure-Activity Relationship (QSAR) analyze vast databases of known compounds to identify structural alerts—molecular substructures associated with specific toxicities.[4]

Recommended In Silico Workflow

The initial computational assessment should focus on key toxicological endpoints that are common causes of drug attrition.

Caption: In Silico Prediction Workflow for Initial Hazard Identification.

Data Presentation: Predicted Toxicological Profile

The output should be summarized in a clear, actionable table.

| Toxicological Endpoint | Prediction | Confidence Level | Structural Alerts Identified | Implication / Recommended Action |

| Bacterial Mutagenicity (Ames) | Positive | Medium | Aromatic amine potential (metabolite) | High Priority. Confirm experimentally with Ames test. |

| hERG Channel Blockade | Possible Inhibitor | Medium | Phenylpiperazine scaffold | High Priority. Confirm with in vitro hERG assay. |

| Hepatotoxicity (DILI) | Potential Toxicant | Low | Dichlorophenyl group | Medium Priority. Monitor with in vitro cytotoxicity in HepG2 cells. |

| Carcinogenicity | Equivocal | Low | Based on mutagenicity alert | Decision deferred pending Ames test results. |

| Acute Oral Toxicity (Rat LD50) | Category 4 (300-2000 mg/kg) | High | N/A | Use as a guide for starting dose selection in in vivo study. |